(3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol is an organic compound with the molecular formula C10H12ClFO2 and a molecular weight of 218.66 g/mol . This compound is characterized by the presence of a chloro, fluoro, and isopropoxy group attached to a phenyl ring, along with a methanol group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol typically involves the reaction of 3-chloro-5-fluoro-4-isopropoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol or methanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a methanol group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously extracted. This method ensures high yield and purity of the compound while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde or 3-Chloro-5-fluoro-4-isopropoxybenzoic acid.
Reduction: 3-Chloro-5-fluoro-4-isopropoxyphenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to understand the interactions of halogenated phenyl compounds with biological systems.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups enhance the compound’s reactivity, allowing it to participate in various biochemical reactions. The isopropoxy group increases the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-4-fluoro-5-isopropoxyphenyl)methanol: Similar structure but different position of the fluoro group.
(3-Chloro-5-fluoro-4-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of an isopropoxy group.
(3-Chloro-5-fluoro-4-ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
(3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The combination of chloro, fluoro, and isopropoxy groups makes it a versatile compound for various chemical reactions and applications .
Properties
IUPAC Name |
(3-chloro-5-fluoro-4-propan-2-yloxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-4,6,13H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANNTKJYFUXEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.